6-叠氮基-6-脱氧-α-D-吡喃葡萄糖甲基苷

描述

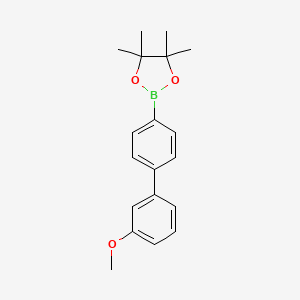

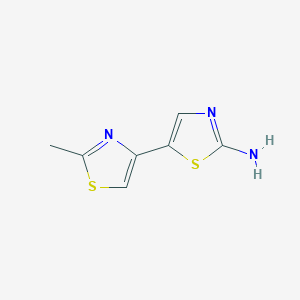

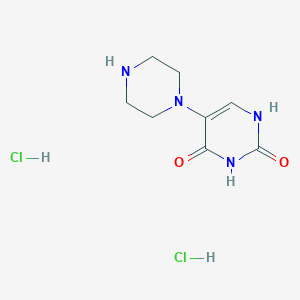

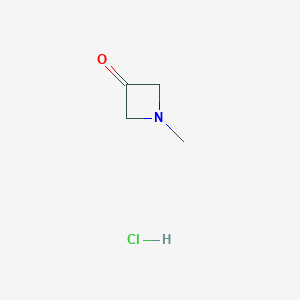

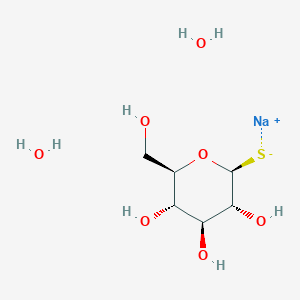

Methyl 6-Azido-6-deoxy-α-D-glucopyranoside is a monosaccharide and an intermediate in the synthesis of Ranimustine . It is a nitrosourea alkylating agent approved in Japan for the treatment of chronic myelogenous leukemia and polycythemia vera . It can be used in biological studies of the synthesis of anti-EGFR antibody-drug conjugates . The molecular formula of this compound is C7H14N3O5 and it has a molecular weight of 220.2 .

Synthesis Analysis

Azide sugars are key intermediates in the synthesis of aminglycosides, which themselves are useful for the synthesis of glycopeptides . A new method has been achieved by using DPPA and DBU in dry DMF with high temperature for replacement of the azide group from alcohol (glucoside) on the position 6 . This method is very important for preparing 6-azido sugar without needing to prepare and separate glucosyl halide completely .Molecular Structure Analysis

The structure of Methyl 6-Azido-6-deoxy-α-D-glucopyranoside was solved using data from a multiple fragment crystal . The galactoside ring adopts a 4C1 chair conformation . In the crystal, the molecules are linked by strong O-H⋯O hydrogen bonds, which build linkages around the screw axis of the cell in a similar way to the iodo analogue .Chemical Reactions Analysis

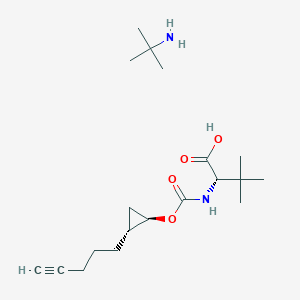

Azide sugars are known as starting materials or a key intermediate in preparation of a number of biologically active compounds and aminglycosides, which can be used as glycosyl donors for the synthesis of glycopeptides and construction of heterocycles . The copper-catalyzed azide–alkyne cycloaddition was found to be advantageous for the preparation of numerous cellulose derivatives .Physical And Chemical Properties Analysis

Methyl 6-Azido-6-deoxy-α-D-glucopyranoside is a light yellow oil . It is soluble in dichloromethane, ethyl acetate, and methanol .科学研究应用

衍生物的表面活性:

- α-D-吡喃葡萄糖甲基苷衍生物表现出表面活性,可用于与表面化学相关的各种应用中。这些化合物的克拉夫特温度较高,表明在需要高温稳定性的环境中具有潜在应用(Maunier 等,1997)。

羟基氨基糖的合成:

- 6-脱氧-α-D-吡喃半乳糖甲基苷通过一系列反应(包括与叠氮化钠的亲核取代)导致羟基氨基糖的生成。这些在各种生化化合物的开发中至关重要(Rainer & Scharf,1993)。

糖基氨基酸结构单元的制备:

- 该化合物在创建受保护的糖基氨基酸结构单元中发挥作用,然后用于合成糖四肽。该应用在生物化学领域对于研究蛋白质-糖相互作用具有重要意义(Günther 等,2008)。

由糖衍生物合成聚酰胺:

- 6-氨基-6-脱氧-D-葡萄糖酸的衍生物(6-叠氮基-6-脱氧-α-D-吡喃葡萄糖甲基苷反应的产物)用作合成聚酰胺的前体。这些聚酰胺具有多种生物医学应用,包括外科缝合线和药物输送系统(Martínez 等,1992)。

碳水化合物化学中的区域选择性脱氧:

- α-D-吡喃葡萄糖甲基苷衍生物在区域选择性脱氧过程中至关重要,导致各种二脱氧吡喃糖及其叠氮(氨基)类似物的合成。这在复杂碳水化合物的合成中尤为重要(Chang 等,2001)。

糖缀合物合成:

- α-D-吡喃葡萄糖甲基苷及其衍生物用于糖缀合物合成,这对于研究细胞表面相互作用和开发治疗剂至关重要(Kumagai 等,2001)。

二糖的抗生素活性:

- 由这些化合物合成的某些氨基二糖苷类对革兰氏阴性受试生物表现出抗生素活性,突出了开发新抗生素剂的潜力(Lockhoff 等,1983)。

基于碳水化合物的药效团作图库的合成:

- 3-叠氮基-3-脱氧-吡喃葡萄糖苷(一种相关化合物)的衍生物用作合成基于碳水化合物的药效团作图库的支架,这在药物发现中很重要(Jain 等,2003)。

作用机制

安全和危害

未来方向

Azide sugars, such as Methyl 6-Azido-6-deoxy-α-D-glucopyranoside, have been identified as key intermediates in the synthesis of aminglycosides . They are useful for the synthesis of glycopeptides and have potential applications in studying disease pathways entrenched in carbohydrate metabolism . The copper-catalyzed azide–alkyne cycloaddition, which is advantageous for the preparation of numerous cellulose derivatives, suggests potential future directions in the field of carbohydrate chemistry .

属性

IUPAC Name |

imino-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methylimino]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-8,11-13H,2H2,1H3/q+1/t3-,4-,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBPIBKVSKPQRI-ZFYZTMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CN=[N+]=N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN=[N+]=N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N3O5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-azido-6-deoxy-a-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1435953.png)

![sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B1435956.png)

![3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435960.png)

![N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride](/img/structure/B1435969.png)

![(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester](/img/structure/B1435972.png)